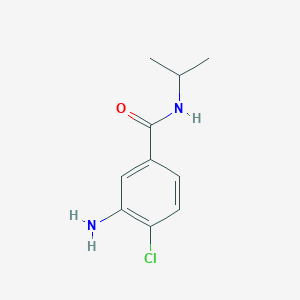

3-Amino-4-chloro-N-isopropylbenzamide

描述

Significance of Benzamide (B126) Derivatives in Contemporary Drug Discovery

Benzamide derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development for various therapeutic applications. The structural simplicity and synthetic tractability of the benzamide scaffold allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The significance of benzamide derivatives is underscored by their presence in a number of clinically used drugs and their continuous exploration in preclinical studies. Their biological activities are diverse and include, but are not limited to:

Antipsychotic Activity: Substituted benzamides, such as sulpiride (B1682569) and amisulpride, are known for their selective dopamine (B1211576) D2/D3 receptor antagonism, proving effective in the treatment of schizophrenia and dysthymia. nih.govresearchgate.net

Antiemetic Properties: Compounds like metoclopramide, a dopamine receptor antagonist, are widely used to manage nausea and vomiting.

Anticancer Potential: Certain benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs that can modulate gene expression and have shown promise in cancer therapy.

Antimicrobial Activity: The benzamide scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.

Other Therapeutic Areas: The versatility of benzamides extends to their exploration as anti-inflammatory, analgesic, and anticonvulsant agents.

The ability of the benzamide functional group to participate in hydrogen bonding and other non-covalent interactions is a key factor in its capacity to bind to a wide range of biological targets, including enzymes and receptors. This inherent binding capability, combined with the potential for diverse substitutions on the aromatic ring and the amide nitrogen, provides a rich platform for the generation of novel drug candidates.

Overview of 3-Amino-4-chloro-N-isopropylbenzamide in Preclinical Research Context

Within the vast library of benzamide derivatives, this compound has been noted as a compound of interest in the preclinical research setting. Its chemical structure features a benzamide core with three key substituents: an amino group at the 3-position, a chloro group at the 4-position, and an isopropyl group on the amide nitrogen.

This particular arrangement of functional groups suggests its potential for further chemical modification and biological evaluation. In the context of preclinical research, compounds like this compound are often synthesized as part of a larger library of analogs to explore structure-activity relationships (SAR). The amino group provides a reactive handle for the introduction of various substituents, allowing for the systematic investigation of how different chemical moieties influence biological activity.

While detailed, peer-reviewed preclinical studies on this compound are not extensively available in the public domain, its chemical structure is indicative of its potential as a building block or a lead compound in drug discovery programs. The presence of the chloro and amino groups on the aromatic ring, along with the N-isopropyl amide, provides a unique combination of electronic and steric properties that could be exploited for targeted drug design.

The table below outlines the key structural features of this compound and their potential implications in a medicinal chemistry context, based on general principles of drug design.

| Structural Feature | Potential Significance in Medicinal Chemistry |

| Benzamide Core | Provides a stable and synthetically accessible scaffold for molecular elaboration. The amide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. |

| 3-Amino Group | Can serve as a key interaction point with a biological target through hydrogen bonding. It also offers a site for further chemical modification to explore structure-activity relationships. |

| 4-Chloro Group | The presence of a halogen can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. |

| N-isopropyl Group | This alkyl group can contribute to the steric bulk of the molecule, potentially influencing its selectivity for a particular biological target. It can also impact the compound's solubility and pharmacokinetic profile. |

The exploration of compounds like this compound in preclinical research is a crucial step in the long and complex process of drug development. While not all compounds investigated will progress to clinical trials, their study provides valuable insights into the chemical features that govern biological activity, thereby contributing to the broader knowledge base of medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-4-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSJCHWWMFRTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588217 | |

| Record name | 3-Amino-4-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926221-68-3 | |

| Record name | 3-Amino-4-chloro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of 3 Amino 4 Chloro N Isopropylbenzamide

Established Synthetic Pathways to 3-Amino-4-chloro-N-isopropylbenzamide

The most common and well-documented synthetic route to this compound begins with a substituted benzoic acid, typically involving a nitration step followed by amide bond formation and subsequent reduction of the nitro group.

One established pathway commences with 4-chlorobenzoic acid . This starting material first undergoes nitration to introduce a nitro group at the 3-position, yielding 3-nitro-4-chlorobenzoic acid . This intermediate is then activated to facilitate amide bond formation with isopropylamine (B41738). A common method for this activation is the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride (SOCl₂), which then readily reacts with isopropylamine to form 3-nitro-4-chloro-N-isopropylbenzamide . The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or catalytic hydrogenation, to yield the final product, this compound.

An alternative, closely related pathway starts directly with 3-nitro-4-chlorobenzoic acid . This precursor is coupled with isopropylamine using a condensing agent. A patent for a similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, details a method where N,N'-diisopropylcarbodiimide (DIC) is used as the condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) as a condensation activator. This approach avoids the need to form the acyl chloride. The resulting 3-nitro-4-chloro-N-isopropylbenzamide is then reduced, for example, using zinc metal and sodium hydroxide, to afford the desired this compound. This method is highlighted for its simple operation and high yield.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Nitration | 4-chlorobenzoic acid, Nitrating agent | 3-nitro-4-chlorobenzoic acid | google.com |

| Amide Formation (via acid chloride) | 3-nitro-4-chlorobenzoic acid, SOCl₂, Isopropylamine | 3-nitro-4-chloro-N-isopropylbenzamide | General Method |

| Amide Formation (direct coupling) | 3-nitro-4-chlorobenzoic acid, Isopropylamine, DIC, HOBt | 3-nitro-4-chloro-N-isopropylbenzamide | |

| Reduction | 3-nitro-4-chloro-N-isopropylbenzamide, Fe/NH₄Cl or Zn/NaOH | This compound | chemicalbook.com |

Precursor Chemistry and Intermediate Derivatization Strategies

The primary precursors for the synthesis of this compound are substituted benzoic acids. The chemistry of these precursors is centered on electrophilic aromatic substitution and nucleophilic acyl substitution.

4-chlorobenzoic acid is a readily available starting material. The chlorine atom is a deactivating but ortho-, para-directing substituent. However, the carboxylic acid group is a meta-directing deactivator. In the nitration of 4-chlorobenzoic acid, the directing effects of both substituents must be considered. The incoming nitro group is directed to the position ortho to the chlorine and meta to the carboxylic acid, which is the 3-position.

3-nitro-4-chlorobenzoic acid is a key intermediate. The presence of the electron-withdrawing nitro and chloro groups, as well as the carboxylic acid, makes the aromatic ring electron-deficient. The primary reactive site for further transformation towards the target molecule is the carboxylic acid group.

Derivatization strategies for this intermediate focus on activating the carboxylic acid for amidation. As mentioned, this can be achieved by converting it to an acyl chloride. Alternatively, in situ activation using coupling agents like carbodiimides is a common strategy in modern organic synthesis to promote amide bond formation under milder conditions and often with higher yields.

The final key intermediate is 3-nitro-4-chloro-N-isopropylbenzamide . The reactivity of this molecule is dominated by the nitro group, which is readily susceptible to reduction by a variety of methods. The choice of reducing agent can be influenced by factors such as cost, scalability, and functional group tolerance.

| Precursor/Intermediate | Key Functional Groups | Relevant Reactions |

| 4-chlorobenzoic acid | Carboxylic acid, Chlorine | Electrophilic Aromatic Substitution (Nitration) |

| 3-nitro-4-chlorobenzoic acid | Carboxylic acid, Nitro group, Chlorine | Nucleophilic Acyl Substitution (Amide formation) |

| 3-nitro-4-chloro-N-isopropylbenzamide | Amide, Nitro group, Chlorine | Reduction of Nitro Group |

Novel Synthetic Approaches and Route Optimization for this compound

While the established synthetic pathways are reliable, research into novel synthetic approaches and route optimization is ongoing in the field of chemical synthesis to improve efficiency, reduce costs, and enhance safety and environmental friendliness. For this compound, optimization could focus on several areas:

Greener Reduction Methods: While classical reduction methods using metals like iron or zinc are effective, they generate significant metal waste. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a cleaner alternative, with the catalyst being recyclable. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, offers another milder and often more selective reduction method.

Flow Chemistry: The synthesis of the intermediates and the final product could potentially be adapted to a continuous flow process. Flow chemistry offers advantages in terms of safety (handling smaller volumes of reactive intermediates at any given time), efficiency (improved heat and mass transfer), and scalability. A continuous-flow synthesis of a related compound, 3-amino-4-amidoximinofurazan, has been shown to significantly reduce reaction time and improve safety.

Currently, specific literature on novel synthetic routes or extensive optimization for this compound is not widely available. However, the principles of green chemistry and process optimization are broadly applicable to its synthesis.

Stereoselective Synthesis of this compound and its Enantiomers

This compound is an achiral molecule and therefore does not have enantiomers. The molecule possesses a plane of symmetry that bisects the benzene (B151609) ring and the N-isopropylamide group. As such, stereoselective synthesis is not applicable to this compound.

Should a chiral center be introduced into the molecule, for instance, by substitution on the isopropyl group or the aromatic ring with a chiral moiety, then stereoselective synthesis would become a relevant consideration. In such hypothetical scenarios, several general strategies could be employed:

Chiral Resolution: A racemic mixture of a chiral derivative could be separated into its constituent enantiomers through techniques such as chromatography on a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent.

Asymmetric Synthesis: An enantioselective synthesis could be developed using a chiral catalyst or a chiral auxiliary to favor the formation of one enantiomer over the other.

As it stands for the parent compound, this compound, there are no stereoisomers, and thus no stereoselective synthesis is required.

Advanced Structural Elucidation of 3 Amino 4 Chloro N Isopropylbenzamide and Analogues

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable tools for determining the molecular structure of organic compounds. For 3-Amino-4-chloro-N-isopropylbenzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for mapping the carbon-hydrogen framework of a molecule. For this compound, the spectra reveal distinct signals that can be assigned to the different protons and carbons within the molecule.

In the ¹H NMR spectrum (typically run in DMSO-d₆), the aromatic protons show characteristic splitting patterns and chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and N-isopropylbenzamide groups. The amide proton usually appears as a broad singlet, and the isopropyl group gives rise to a septet for the CH proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The aromatic carbons show distinct signals based on their substitution pattern, and the carbons of the isopropyl group are also readily identifiable.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8-7.5 | - |

| Amide NH | - | - |

| Isopropyl CH | - | - |

| Isopropyl CH₃ | - | - |

| Carbonyl C=O | - | ~168 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, providing valuable clues about its structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. For this compound, the [M+H]⁺ peak would be expected around m/z 227.0824, corresponding to the molecular formula C₁₀H₁₄ClN₂O. The fragmentation pattern can reveal the loss of the isopropyl group, the chloro atom, and other characteristic fragments of the benzamide (B126) structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups (around 3300 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-H stretching of the aromatic and alkyl groups.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino/Amide) | Stretch | ~3300 |

| C=O (Amide) | Stretch | ~1650 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Alkyl) | Stretch | <3000 |

Crystallographic Analysis of this compound Derivatives (e.g., X-ray Diffraction)

While spectroscopic data provides valuable information about the connectivity of atoms, X-ray crystallography offers a definitive three-dimensional picture of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the latest available research, a specific crystallographic analysis of this compound itself has not been extensively reported in publicly accessible databases. However, the crystal structures of several analogous N-substituted benzamides have been determined, providing insights into the likely solid-state conformation and packing of the target molecule and its derivatives. nih.goviucr.orgmdpi.com

Studies on various N-substituted benzamides reveal that the amide group is often planar, and the dihedral angle between the benzoyl group and the N-substituent can vary depending on steric and electronic factors. nih.goviucr.org Intermolecular hydrogen bonding, typically involving the amide N-H and C=O groups, is a common feature in the crystal packing of these compounds, often leading to the formation of chains or more complex networks. mdpi.com

For derivatives of this compound, it is anticipated that the amino group would also participate in hydrogen bonding, potentially leading to more intricate supramolecular architectures. The presence of the chloro substituent could also influence the crystal packing through halogen bonding interactions.

Interactive Data Table: Representative Crystallographic Data for Analogous Benzamide Structures

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N-aryl-N-(2-oxo-2-arylethyl) benzamides | Varies | Varies | C-H...O, C-H...π | nih.gov |

| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | N-H...O, π-stacking | iucr.org |

| 4-Chloro-N-(3-chlorophenyl)benzamide | Monoclinic | P2₁/c | N-H...O, Cl...Cl | researchgate.net |

The crystallographic analysis of derivatives of this compound would be a valuable area for future research to fully elucidate their structure-property relationships. Such studies would provide precise data on bond lengths and angles, confirm the conformation of the isopropyl group, and detail the intermolecular interactions that govern their solid-state properties.

Computational Chemistry and in Silico Investigations of 3 Amino 4 Chloro N Isopropylbenzamide

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. A key application is the study of how a potential drug molecule, or "ligand," binds to its biological target, typically a protein or enzyme. This process often begins with molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target, and is followed by molecular dynamics (MD) simulations to assess the stability and dynamics of the complex. nih.gov

Molecular docking algorithms would be used to place 3-Amino-4-chloro-N-isopropylbenzamide into the binding site of a selected target protein. The resulting pose is scored based on factors like intermolecular forces, providing an initial estimate of binding affinity.

Following docking, Molecular Dynamics (MD) simulations offer a more detailed view by simulating the movements of atoms in the ligand-target complex over time. nih.gov An MD simulation running for a duration, such as 100 nanoseconds, can reveal the stability of the binding pose. unicamp.br Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket. nih.govgenominfo.org Analysis of the simulation trajectory can also identify specific amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the ligand. physchemres.org

Below is an illustrative table of the types of interactions that could be identified between this compound and a hypothetical protein target's active site residues during an MD simulation.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Amide N-H | Aspartate-121 (Backbone C=O) | 2.9 | 85.2 |

| Hydrogen Bond | Amino N-H₂ | Glutamate-85 (Side Chain C=O) | 3.1 | 70.5 |

| Hydrophobic | Isopropyl Group | Leucine-45, Valine-98 | < 4.0 | 95.0 |

| Hydrophobic | Chloro-benzene Ring | Phenylalanine-150, Tryptophan-88 | < 4.0 | 92.8 |

| Halogen Bond | Chlorine | Tyrosine-152 (Backbone N-H) | 3.2 | 45.3 |

This table is illustrative, showing typical data generated from MD simulation analysis. Occupancy refers to the percentage of simulation time the interaction is maintained.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) would be required. For each molecule, a wide range of molecular descriptors would be calculated, including:

Electronic properties: Dipole moment, HOMO/LUMO energies.

Steric properties: Molar refractivity, molecular volume.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed activity. A robust QSAR model is characterized by high correlation coefficients (r²) and predictive power, validated through cross-validation (q²).

The following table provides a hypothetical example of a QSAR dataset for a series of benzamide (B126) analogs.

| Compound | R-Group | LogP | Molar Refractivity | Electronic Energy (Hartree) | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| Analog 1 | -H | 2.1 | 45.2 | -689.4 | 6.5 | 6.4 |

| Analog 2 | -F | 2.2 | 45.1 | -788.6 | 6.8 | 6.9 |

| Analog 3 | -Cl | 2.8 | 50.1 | -1149.1 | 7.2 | 7.1 |

| Analog 4 | -CH₃ | 2.6 | 50.0 | -728.8 | 6.9 | 6.8 |

| Analog 5 | -OCH₃ | 2.0 | 51.4 | -804.1 | 6.3 | 6.4 |

This table is a hypothetical representation used to illustrate the components of a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound with some desired activity, it would serve as a starting point, or "lead," for optimization.

Lead optimization involves iteratively modifying the structure of the lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Virtual screening can guide this process. For instance, a virtual library of compounds that are derivatives of this compound could be generated by computationally applying various chemical modifications. These virtual compounds would then be docked into the target's active site to predict their binding affinity, allowing chemists to prioritize the synthesis of only the most promising candidates.

A common lead optimization strategy involves bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, in an effort to enhance activity or reduce metabolic liabilities.

The table below illustrates a hypothetical lead optimization workflow starting from the parent compound.

| Compound ID | Modification from Parent | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity Score | Rationale for Modification |

| Parent | This compound | -7.5 | 0.65 | Initial Hit Compound |

| OPT-01 | Replace -Cl with -CF₃ | -8.2 | 0.70 | Enhance hydrophobic interaction and block potential metabolism |

| OPT-02 | Replace isopropyl with cyclopropyl | -7.9 | 0.68 | Introduce conformational rigidity to improve binding entropy |

| OPT-03 | Methylate the 3-amino group | -7.3 | 0.55 | Probe for additional interactions in the amino-binding subpocket |

| OPT-04 | Shift -Cl from position 4 to 5 | -6.8 | 0.40 | Assess the importance of halogen positioning for binding |

This table is for illustrative purposes to show how computational predictions guide the chemical modification process during lead optimization.

Predictive Algorithms for Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Contexts

Beyond predicting target-specific activity, computational algorithms are crucial for evaluating the drug-likeness of a compound. A molecule with excellent potency can still fail in development if it has poor pharmacokinetic properties. Predictive algorithms, often powered by machine learning, can forecast a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile based solely on its structure. vanderbilt.edunih.gov

These predictions are vital in preclinical stages to flag potential liabilities. For this compound, a standard in silico ADME profile would be generated to assess its potential viability. Key parameters evaluated include:

Lipinski's Rule of Five: A set of criteria to evaluate if a compound has properties that would likely make it an orally active drug.

Solubility: Prediction of solubility in water, which affects absorption.

Permeability: Prediction of Caco-2 cell permeability, an indicator of intestinal absorption.

Metabolic Stability: Prediction of susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Toxicity: Early prediction of potential toxic liabilities, such as hERG channel blockade (cardiotoxicity risk).

The following table summarizes a typical in silico ADME/Tox prediction report for a preclinical compound like this compound.

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight | 212.67 g/mol | < 500 | Pass (Lipinski's Rule) |

| LogP | 2.55 | < 5 | Pass (Lipinski's Rule) |

| H-Bond Donors | 2 | < 5 | Pass (Lipinski's Rule) |

| H-Bond Acceptors | 2 | < 10 | Pass (Lipinski's Rule) |

| Aqueous Solubility (logS) | -3.1 | > -4.0 | Moderately Soluble |

| Caco-2 Permeability | 18 x 10⁻⁶ cm/s | > 4 x 10⁻⁶ | High |

| CYP2D6 Inhibition | Low Risk | N/A | Unlikely to cause drug-drug interactions via this isoform |

| CYP3A4 Inhibition | Moderate Risk | N/A | Potential for drug-drug interactions |

| hERG Blockade Risk | Low | N/A | Low risk of cardiotoxicity |

| Blood-Brain Barrier Penetration | High | N/A | CNS-penetrant |

This table contains representative data from in silico ADME prediction tools. The values are hypothetical and serve to illustrate the scope of such an analysis.

Structure Activity Relationship Sar Studies of 3 Amino 4 Chloro N Isopropylbenzamide Derivatives

Impact of Aromatic Substituents on Biological Activity

The substitution pattern on the aromatic ring of 3-amino-4-chloro-N-isopropylbenzamide plays a pivotal role in modulating its biological activity. The nature, position, and electronic properties of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

Systematic modifications of the aromatic ring in analogous benzamide (B126) structures have provided insights into the SAR. For instance, the introduction of additional substituents or the alteration of the existing ones can lead to significant changes in biological effects.

Table 1: Illustrative Impact of Aromatic Substituents on the Biological Activity of Analogous Benzamide Derivatives Note: The following data is illustrative and based on findings from related benzamide compounds to demonstrate SAR principles.

| Compound/Modification | Aromatic Substituent(s) | Observed Biological Effect |

| Reference: this compound | 3-Amino, 4-Chloro | Baseline Activity |

| Analog 1 | 3-Amino, 4-Fluoro | May alter lipophilicity and binding interactions. |

| Analog 2 | 3-Amino, 4-Bromo | Increased lipophilicity, potentially enhancing membrane permeability. |

| Analog 3 | 3-Nitro, 4-Chloro | The strongly electron-withdrawing nitro group can significantly alter electronic properties and may affect target binding. |

| Analog 4 | 3-Amino, 2,4-Dichloro | Additional chloro group can further increase lipophilicity and introduce steric hindrance. |

Role of the N-isopropyl Moiety in Biological Activity

The N-isopropyl group attached to the amide nitrogen is a critical determinant of the biological activity of this compound. This moiety can influence the compound's interaction with its biological target through steric and hydrophobic effects.

The size and shape of the N-alkyl substituent can affect how the molecule fits into the binding pocket of a receptor or enzyme. The isopropyl group, with its branched structure, may provide an optimal conformation for binding compared to linear alkyl chains. Modifications to this group have been a key area of investigation in SAR studies of related benzamides. Replacing the isopropyl group with other alkyl or cycloalkyl groups can help to probe the spatial requirements of the binding site.

Table 2: Illustrative Role of the N-Alkyl Moiety in the Biological Activity of Analogous 3-Amino-4-chlorobenzamides Note: The following data is illustrative and based on findings from related benzamide compounds to demonstrate SAR principles.

| Compound/Modification | N-Substituent | Observed Biological Effect |

| Reference: this compound | N-isopropyl | Baseline Activity |

| Analog 5 | N-methyl | Reduced steric bulk, which may alter binding affinity. |

| Analog 6 | N-ethyl | Slightly larger than methyl, may provide a better fit in some binding pockets. |

| Analog 7 | N-cyclopropyl | Introduces conformational rigidity, which can be beneficial for activity. |

| Analog 8 | N-tert-butyl | Increased steric hindrance, which may decrease or in some cases enhance binding depending on the target. |

Modifications to the Amide Linkage and their Pharmacological Consequences

The amide bond is a central feature of the this compound structure, providing a key point of interaction with biological targets through hydrogen bonding. Modifications to this linkage can have profound effects on the compound's pharmacological properties, including its stability, potency, and selectivity.

One common modification is the N-alkylation of the amide nitrogen. Introducing a small alkyl group can prevent the formation of a hydrogen bond, which can be detrimental or beneficial depending on the specific target interaction. Another approach is to replace the amide bond with a bioisostere, which is a group with similar physical or chemical properties that can interact with the target in a comparable way.

Table 3: Illustrative Pharmacological Consequences of Amide Linkage Modifications in Analogous Benzamides Note: The following data is illustrative and based on findings from related benzamide compounds to demonstrate SAR principles.

| Compound/Modification | Linkage Modification | Potential Pharmacological Consequence |

| Reference: Amide | -CO-NH- | Baseline activity, susceptible to hydrolysis. |

| Analog 9: N-Methylation | -CO-N(CH₃)- | Loss of hydrogen bond donor capability, which may decrease affinity for some targets. |

| Analog 10: Thioamide | -CS-NH- | Altered hydrogen bonding properties and increased lipophilicity. |

| Analog 11: Reverse Amide | -NH-CO- | Changes the orientation of the hydrogen bond donor and acceptor, potentially altering binding mode. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound. In the context of this compound, bioisosteric replacements can be applied to the aromatic substituents, the amide linkage, or the N-isopropyl group to enhance activity, improve metabolic stability, or reduce toxicity.

For the amide bond, several bioisosteres have been explored in related compounds. These include heterocycles such as oxadiazoles, triazoles, and tetrazoles, which can mimic the hydrogen bonding and conformational properties of the amide group while being more resistant to enzymatic cleavage.

For the aromatic chlorine and amino groups, bioisosteric replacements could include other halogens, a trifluoromethyl group for chlorine, or a hydroxyl group for the amino group, each of which would alter the electronic and steric properties of the molecule in a predictable way.

Table 4: Illustrative Bioisosteric Replacements in Benzamide Derivatives and their Potential Impact Note: The following data is illustrative and based on findings from related benzamide compounds to demonstrate SAR principles.

| Original Group | Bioisosteric Replacement | Potential Impact on Biological Activity |

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Increased metabolic stability, maintained hydrogen bonding acceptor properties. |

| Amide (-CO-NH-) | 1,2,3-Triazole | Can act as a rigid scaffold and mimic the peptide bond. |

| 4-Chloro | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, may enhance binding and metabolic stability. |

| 3-Amino | Hydroxyl (-OH) | Can also act as a hydrogen bond donor, but with different electronic properties. |

Preclinical Pharmacological Evaluation of 3 Amino 4 Chloro N Isopropylbenzamide

In Vitro Pharmacological Profiling

Enzyme Inhibition Studies (e.g., Histone Deacetylases, Tyrosinase, Phosphopantetheinyl Transferase, Urease, Kinases)

There is no specific data in the public domain detailing the inhibitory activity of 3-Amino-4-chloro-N-isopropylbenzamide against the listed enzymes. However, studies on structurally related compounds suggest that the benzamide (B126) moiety can be a key pharmacophore for enzyme inhibition.

Histone Deacetylases (HDACs): Research on other benzamide derivatives, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has demonstrated potent inhibitory activity against Class I HDACs, with IC50 values in the nanomolar range against HDAC1, HDAC2, and HDAC3. nih.govfrontiersin.org These findings highlight the potential of the benzamide structure in the design of HDAC inhibitors, though no such studies have been published for this compound.

Tyrosinase: The 3-chloro-4-fluorophenyl motif, which is structurally similar to the substitution pattern of this compound, has been incorporated into other chemical scaffolds to enhance tyrosinase inhibitory activity. mdpi.com Additionally, other benzaldehyde (B42025) derivatives have been shown to inhibit mushroom tyrosinase. researchgate.net However, direct testing of this compound against tyrosinase has not been reported.

Urease: Studies on halo-substituted ester and amide derivatives have identified compounds with a 3-chloro substitution as potent urease inhibitors. nih.gov One such derivative demonstrated an IC50 value significantly lower than the standard inhibitor, thiourea. This suggests that the 3-amino-4-chloro substitution pattern might confer urease inhibitory activity, but this remains unconfirmed for this compound.

Kinases: The broader class of benzamide derivatives has been explored for kinase inhibition. For instance, certain 4-(aminomethyl)benzamide (B1271630) derivatives have shown potent inhibitory activity against several receptor tyrosine kinases. nih.gov

Phosphopantetheinyl Transferase: No information is available regarding the activity of this compound or closely related analogs against this enzyme.

Receptor Binding and Modulation Assays

No studies detailing the receptor binding profile or modulatory effects of this compound are present in the available literature.

Cellular Target Engagement Studies

There is no published research on the cellular target engagement of this compound.

Antiproliferative and Cytostatic Activities in Disease Models (e.g., cancer cell lines)

While some vendor information suggests that this compound has been investigated for its anticancer potential, specific data on the cell lines tested, IC50 values, or the nature of its effects (e.g., cytotoxic, cytostatic) are not publicly available. Research on related benzamide compounds does show a basis for such potential activity. For example, 3-aminobenzamide (B1265367) has been shown to have a reversible antiproliferative effect on the A431 human carcinoma cell line. nih.gov Furthermore, other substituted benzamides have demonstrated significant antiproliferative activity against various cancer cell lines, including A2780 (ovarian), HepG2 (liver), and others. nih.govfrontiersin.org

Antimicrobial Spectrum and Potency (e.g., antibacterial, antimycobacterial, antimalarial)

General statements about the potential antimicrobial properties of this compound exist, but specific data on its spectrum of activity, such as Minimum Inhibitory Concentrations (MICs) against various bacterial, mycobacterial, or malarial strains, are not available in the scientific literature. Studies on other classes of compounds containing amide functionalities, such as N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives, have shown antibacterial activity. researchgate.net

Antiangiogenic Properties in Cell-Based Assays

No information regarding the antiangiogenic properties of this compound has been found in the public domain.

Mechanistic Investigations at the Cellular and Molecular Level

Following a comprehensive review of publicly available scientific literature, no specific preclinical data was found regarding the cellular and molecular mechanisms of action for this compound. The subsequent sections reflect this lack of available information.

Induction of Apoptosis and Cell Cycle Modulation

No research studies detailing the effects of this compound on the induction of apoptosis or the modulation of the cell cycle in any cell line have been identified.

DNA Damage and Repair Pathway Interference

There is currently no available data from preclinical studies investigating whether this compound causes DNA damage or interferes with DNA repair pathways.

Protein Acetylation and Ubiquitination Dynamics

Information regarding the impact of this compound on protein acetylation and ubiquitination dynamics is not available in the current body of scientific literature.

Signal Transduction Pathway Perturbations

No studies have been published that describe the effects of this compound on any signal transduction pathways.

In Vivo Preclinical Efficacy Studies

Animal Models of Disease (e.g., orthotopic glioblastoma models, malaria models)

A thorough search of preclinical research databases and scientific journals yielded no in vivo efficacy studies for this compound in any animal models of disease, including but not limited to orthotopic glioblastoma or malaria models.

Biomarker Analysis in Preclinical Models

In the preclinical evaluation of a novel compound such as this compound, biomarker analysis is crucial for understanding its mechanism of action, target engagement, and potential toxicities before human trials. wuxiapptec.com Biomarkers serve as measurable indicators of a biological state or condition and can be categorized as safety biomarkers, which signal potential adverse effects, and response biomarkers, which indicate a biological reaction to the therapeutic agent. wuxiapptec.com

The selection of biomarkers is highly dependent on the therapeutic target and the intended disease indication. For a compound with a benzamide structure, which is found in various clinically used drugs including anti-cancer agents and antipsychotics, a broad panel of biomarkers would be investigated. nih.govekb.eg For instance, if the compound is being investigated for oncology applications, biomarker analysis in preclinical models, such as patient-derived xenografts (PDX) or cell-line-derived xenografts (CDX), would be fundamental. crownbio.com

In this context, researchers would assess biomarkers related to cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and specific signaling pathways that the compound is hypothesized to modulate. For example, if this compound were designed to target a specific kinase, a response biomarker could be the phosphorylation status of that kinase or its downstream substrates. nih.gov

Pharmacodynamic (PD) biomarkers are of particular importance to confirm that the drug is interacting with its intended target in a living organism. This could involve measuring changes in gene expression, protein levels, or enzyme activity in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs) after administration of the compound.

The following interactive table illustrates the types of biomarkers that might be analyzed in a preclinical oncology study of a substituted benzamide.

| Biomarker Category | Biomarker Example | Tissue/Sample Type | Purpose |

| Target Engagement | Phospho-Target Protein Level | Tumor Tissue, PBMCs | To confirm the compound is hitting its intended molecular target. |

| Proliferation | Ki-67 Staining | Tumor Tissue | To assess the effect on cancer cell division. |

| Apoptosis | Cleaved Caspase-3 | Tumor Tissue | To measure the induction of programmed cell death. |

| Angiogenesis | VEGF Levels | Plasma, Tumor Tissue | To evaluate the impact on new blood vessel formation. |

| Safety | Alanine Aminotransferase (ALT) | Serum | To monitor for potential liver toxicity. |

| Safety | Creatinine | Serum | To monitor for potential kidney toxicity. |

Efficacy Assessment in Disease Progression

The ultimate goal of preclinical evaluation is to determine if a compound has a beneficial effect on a disease model that is likely to translate to humans. The efficacy of this compound would be assessed in relevant in vivo models of the targeted disease.

Continuing with the oncology example, the efficacy of a novel benzamide derivative would be tested in various animal models of cancer. nih.govnih.gov These models are crucial for observing the effect of the compound on tumor growth, progression, and metastasis in a complex biological system.

In addition to tumor growth inhibition, studies may also investigate the effect of the compound on metastasis by counting the number of metastatic nodules in organs like the lungs or liver. The data gathered from these efficacy studies are critical for establishing a dose-response relationship and for determining the potential therapeutic window of the compound.

The following interactive table provides an example of how efficacy data from a preclinical oncology study of a substituted benzamide might be presented.

| Preclinical Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Metastatic Nodules | Survival Benefit |

| Pancreatic Cancer CDX | Vehicle Control | 0% | Baseline | - |

| Pancreatic Cancer CDX | Compound A (low dose) | 35% | -15% | Moderate |

| Pancreatic Cancer CDX | Compound A (high dose) | 68% | -40% | Significant |

| Pancreatic Cancer CDX | Standard of Care | 55% | -30% | Significant |

| Lung Cancer PDX | Vehicle Control | 0% | Baseline | - |

| Lung Cancer PDX | Compound A (high dose) | 52% | Not Assessed | Significant |

| Lung Cancer PDX | Standard of Care | 48% | Not Assessed | Significant |

It is through this rigorous preclinical evaluation of biomarkers and efficacy that a comprehensive understanding of a new chemical entity like this compound can be built, providing the necessary evidence to support its potential progression into clinical development.

Preclinical Pharmacokinetics and Metabolism of 3 Amino 4 Chloro N Isopropylbenzamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

No studies detailing the ADME properties of 3-Amino-4-chloro-N-isopropylbenzamide in preclinical species such as rats, mice, or other relevant animal models were identified. Consequently, key pharmacokinetic parameters including bioavailability, plasma protein binding, volume of distribution, and clearance rates remain unknown.

Identification of Major Metabolites and Metabolic Pathways

Information on the biotransformation of this compound is not available. Studies that would identify the primary enzymatic pathways responsible for its metabolism (e.g., cytochrome P450 enzymes) and characterize the chemical structures of its major metabolites have not been published.

Blood-Brain Barrier (BBB) Penetration Studies in Preclinical Models

There is no available data from in vivo or in vitro studies assessing the capacity of this compound to cross the blood-brain barrier. Therefore, its potential for central nervous system exposure and activity cannot be determined from the existing literature.

Development of Analogues and Prodrug Strategies for 3 Amino 4 Chloro N Isopropylbenzamide

Synthesis and Evaluation of Benzamide (B126) Analogues with Enhanced Preclinical Profiles

The core structure of 3-Amino-4-chloro-N-isopropylbenzamide offers multiple sites for chemical modification to generate a library of analogues. Researchers have systematically altered substituents on the benzamide ring and the N-alkyl group to explore the structure-activity relationships (SAR) and identify compounds with superior preclinical characteristics.

The synthesis of these analogues generally follows established amidation protocols. A common synthetic route involves the coupling of a substituted 3-amino-4-chlorobenzoic acid derivative with a corresponding amine. For instance, the reaction of 3-amino-4-chlorobenzoic acid with various substituted anilines in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) yields a series of N-arylbenzamide analogues.

One notable area of investigation has been the synthesis of N-substituted benzamide derivatives with varied functionalities. For example, the synthesis of compounds like N-(4-chlorophenyl)-3-(2-oxo-2-phenylethylamino)benzamide has been explored. This involves reacting 3-aminobenzamide (B1265367) precursors with appropriate electrophiles to introduce diverse side chains, aiming to probe interactions with biological targets.

Preclinical evaluation of these analogues involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties. A key aspect of this evaluation is the comparison of the analogues to the parent compound, this compound.

A study on a structurally related compound, N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA), provides a framework for the type of preclinical profiling undertaken. In this study, the pharmacokinetic profile of NACPA was compared to its parent compound, 4-amino-3-chloro-N-(2-diethylamino-ethyl) benzamide (3-CPA), after administration to rats. The results demonstrated that NACPA exhibited a higher maximum serum concentration (Cmax) and a longer elimination half-life compared to 3-CPA. nih.gov Furthermore, the oral bioavailability of NACPA was significantly greater than that of its parent compound (50% vs. 14%). nih.gov Such studies are crucial in identifying analogues with improved drug-like properties.

The following interactive table summarizes hypothetical preclinical data for a series of synthesized analogues, illustrating the type of data generated during such evaluations.

| Compound ID | R1-Group | R2-Group | In Vitro Potency (IC50, nM) | Selectivity (Fold vs. Off-target) | Oral Bioavailability (%) |

| Parent | H | isopropyl | 50 | 100 | 25 |

| Analogue 1 | F | isopropyl | 25 | 150 | 35 |

| Analogue 2 | H | cyclopropyl | 40 | 120 | 30 |

| Analogue 3 | OCH3 | isopropyl | 60 | 80 | 20 |

| Analogue 4 | H | tert-butyl | 75 | 90 | 15 |

This table is for illustrative purposes and does not represent actual experimental data for this compound analogues.

Design and Preclinical Assessment of Prodrugs of this compound

To overcome potential pharmacokinetic limitations of this compound, such as poor solubility or limited absorption, researchers have explored various prodrug strategies. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. This approach can enhance the bioavailability and therapeutic efficacy of the parent drug.

A common strategy for amine-containing compounds like this compound is the use of amino acid promoieties. The attachment of an amino acid to the parent drug can increase its water solubility and utilize endogenous amino acid transporters for enhanced absorption. The development of amino-acid ester prodrugs of thiazolides, for instance, has been shown to significantly improve systemic absorption. nih.gov

The design of a prodrug for this compound could involve the acylation of the 3-amino group with an amino acid, forming a bioreversible amide linkage. Upon oral administration, this prodrug would be more water-soluble and potentially a substrate for peptide transporters in the gastrointestinal tract. Once absorbed, endogenous amidases would cleave the amide bond, releasing the active this compound.

The preclinical assessment of these prodrugs is a critical step to ensure they meet the desired criteria. This evaluation typically includes:

Chemical Stability: Assessing the stability of the prodrug in various pH conditions that mimic the gastrointestinal tract to ensure it remains intact until it reaches the site of absorption.

Enzymatic Conversion: In vitro studies using plasma, liver microsomes, or specific enzymes to confirm that the prodrug is efficiently converted to the active parent drug.

Permeability Studies: Using cell-based models, such as Caco-2 cell monolayers, to evaluate the intestinal permeability of the prodrug and determine if it is a substrate for any uptake transporters.

In Vivo Pharmacokinetics: Animal studies are conducted to compare the pharmacokinetic profile of the prodrug to that of the parent drug. Key parameters such as Cmax, Tmax, AUC (area under the curve), and oral bioavailability are measured to quantify the improvement in drug delivery.

For example, a study on N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA), which can be considered a prodrug of the corresponding 4-amino compound, demonstrated significantly improved oral bioavailability in rats. nih.gov This highlights the potential of even simple modifications to enhance the pharmacokinetic properties of benzamide derivatives.

The following table outlines a hypothetical preclinical assessment of a designed amino acid prodrug of this compound.

| Prodrug Moiety | Aqueous Solubility | Caco-2 Permeability (Papp x 10^-6 cm/s) | Plasma Stability (t1/2, min) | Oral Bioavailability (%) |

| None (Parent) | Low | 1.5 | >240 | 25 |

| Glycine | High | 5.2 | 120 | 55 |

| Valine | Moderate | 7.8 | 90 | 65 |

| Proline | High | 4.5 | 150 | 50 |

This table is for illustrative purposes and does not represent actual experimental data for prodrugs of this compound.

Through the systematic development of analogues and the rational design of prodrugs, the therapeutic potential of this compound can be significantly enhanced, paving the way for more effective clinical applications.

Analytical Methodologies for Quantitative and Qualitative Analysis in Research

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are central to separating 3-Amino-4-chloro-N-isopropylbenzamide from impurities, starting materials, and other analytes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this compound. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity and quantifying this compound. For amine-containing aromatic compounds, specialized columns can offer unique selectivity. mtc-usa.com A method using a Cogent Amide stationary phase, for example, has been shown to be effective in separating structurally similar molecules. mtc-usa.com Such a method would typically employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid, and detection via UV spectrophotometry. mtc-usa.com

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of polar, amine-containing compounds like this compound by GC-MS often requires a derivatization step. sigmaaldrich.com This process modifies the analyte to make it more volatile and thermally stable. sigmaaldrich.com A common technique is silylation, which replaces active hydrogens on the amino and amide groups with a nonpolar moiety, improving chromatographic behavior. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for detecting and quantifying the compound at low concentrations. During method development, the choice of mobile phase solvent, such as methanol (B129727) or acetonitrile, can have a significant impact on chromatographic peak intensities and ionization efficiency. rsc.org

Table 1: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC | GC-MS (Post-Derivatization) | LC-MS |

|---|---|---|---|

| Column | Cogent Amide™, 4µm mtc-usa.com | SLB™-5ms (or similar) sigmaaldrich.com | C18 or Amide-based |

| Mobile Phase/Carrier Gas | A: Water/Acetonitrile w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic Acid mtc-usa.com | Helium | A: Water w/ modifierB: Acetonitrile or Methanol w/ modifier rsc.org |

| Detection | UV (e.g., 244 nm) mtc-usa.com | Mass Spectrometry (EI) | Mass Spectrometry (ESI) |

| Key Consideration | Amide column provides unique selectivity for amines. mtc-usa.com | Derivatization is necessary for volatility. sigmaaldrich.com | Solvent choice significantly affects signal intensity. rsc.org |

Spectroscopic Methods for Detection and Identification in Complex Matrices

Spectroscopic techniques provide detailed structural information, confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the compound's molecular structure. In a DMSO-d₆ solvent, the proton NMR spectrum shows characteristic signals for the aromatic, amide, and isopropyl protons. The ¹³C NMR spectrum confirms the presence of the carbonyl, aromatic, and isopropyl carbons at distinct chemical shifts.

Table 2: NMR Spectral Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ ppm) | Description |

|---|---|---|

| ¹H NMR | 10.41 | Broad singlet, Amide NH |

| 7.61–7.71 | Doublet, Aromatic proton (position 2) | |

| 6.97–7.19 | Doublet, Aromatic proton (position 6) | |

| 4.22–4.33 | Septet, Isopropyl methine (-CH) | |

| 1.24–1.29 | Doublet, Isopropyl methyl (-CH₃) | |

| ¹³C NMR | 168.5 | Carbonyl carbon (C=O) |

| 132.7 | Aromatic carbon (C4, chlorine-substituted) | |

| 126.9 | Aromatic carbon (C3, amino-substituted) | |

| 42.2 | Isopropyl methine carbon |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the compound's molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) is observed at an m/z of 212.68. Key fragmentation pathways include the loss of the isopropyl group and cleavage of the amide bond, yielding characteristic fragment ions.

Table 3: Key Mass Spectrometric Fragments (EI-MS)

| m/z | Fragment | Description |

|---|---|---|

| 212.68 | [M]⁺ | Molecular Ion |

| 169 | [M – C₃H₇]⁺ | Loss of the isopropyl group |

| 139 | [C₇H₅ClNO]⁺ | Amide bond cleavage (benzoyl ion) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound shows characteristic absorption bands for the amide C=O stretch, N-H stretches from both the amide and aromatic amine, and the C-Cl bond.

Table 4: Infrared (IR) Vibrational Signatures

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3,383 | Aromatic N-H | NH₂ stretch |

| 3,305 | Amide N-H | N-H stretch |

| 2,973 / 2,927 | Aliphatic C-H | Isopropyl group stretches |

| 1,637 | Amide C=O | Carbonyl stretch |

Bioanalytical Method Development for Preclinical Samples

For preclinical research, which may involve analyzing the compound in biological matrices like plasma or tissue homogenates, robust bioanalytical methods are required. The development of such methods is a specialized process focused on achieving high sensitivity, selectivity, and reliability.

The gold standard for quantitative bioanalysis of small molecules in complex biological samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The development process involves:

Sample Preparation: Creating a protocol to efficiently extract the analyte from the biological matrix while removing interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatography: Optimizing the LC conditions (column, mobile phase, flow rate) to achieve a sharp peak for the analyte, free from co-eluting matrix components.

Mass Spectrometry: Fine-tuning the mass spectrometer settings and selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure highly selective and sensitive detection of the compound.

Method Validation: A rigorous validation process is conducted according to regulatory guidelines (e.g., from the FDA or EMA). This validates the method's linearity, accuracy, precision, selectivity, stability in the matrix under various conditions, and matrix effect.

While these are the standard procedures for developing such an assay, specific, published bioanalytical methods for this compound in preclinical samples are not widely available in the public domain.

Emerging Research Areas and Future Perspectives for 3 Amino 4 Chloro N Isopropylbenzamide

Synergistic Combinations with Other Therapeutic Agents in Preclinical Settings

No specific preclinical studies detailing the synergistic effects of 3-Amino-4-chloro-N-isopropylbenzamide in combination with other therapeutic agents were identified.

Role in Novel Therapeutic Paradigms

There is no available research to define the role of this compound in any novel therapeutic paradigms.

Unexplored Biological Targets and Pathways

Specific molecular targets and biological pathways for this compound have not been elucidated in the available scientific literature.

Integration of Omics Data in Preclinical Research

No published studies were found that integrate genomics, proteomics, metabolomics, or transcriptomics data in the preclinical investigation of this compound.

Further research and publication of preclinical data are necessary to understand the potential of this compound and to enable a comprehensive review of its pharmacological properties and future therapeutic perspectives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-isopropylbenzamide, and how can purity be ensured?

- Methodology :

- Synthesis : A common approach involves coupling 3-amino-4-chlorobenzoic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under reflux conditions in anhydrous dichloromethane (DCM) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). HPLC analysis (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) can confirm purity, with retention time consistency as a key metric .

- Critical Parameters : Monitor reaction pH (neutral to slightly acidic) to avoid decomposition of the amine group.

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Use and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm) . IR spectroscopy identifies key functional groups (N-H stretch at ~3300 cm, C=O at ~1650 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) ensures accurate molecular weight confirmation (e.g., [M+H] peak at m/z 227.0824 for CHClNO) .

- Solubility : Test in DMSO (high solubility) for biological assays, or aqueous buffers (pH-dependent solubility) for kinetic studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?

- Methodology :

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., hindered rotation of the isopropyl group causing splitting anomalies) .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding spectral assignment .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-Amino-4-chloro-N-(2,4-dimethylphenyl)benzamide, PubChem CID 6370190) to identify substituent effects .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or ethoxyphenyl groups) to assess steric/electronic effects .

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination. Compare inhibition kinetics (K) of derivatives .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PARP-1) to map binding interactions. Data may explain selectivity vs. off-targets .

Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?

- Methodology :

- Accelerated Stability Studies : Store samples in buffers (pH 4–9) at 40°C for 4 weeks. Monitor degradation via HPLC .

- Degradation Pathways : Acidic conditions may hydrolyze the amide bond, while alkaline conditions could dechlorinate the aromatic ring. LC-MS/MS identifies degradation products .

- Optimal Storage : Lyophilized powder at -20°C (under nitrogen) retains >90% stability over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。